molecular formula C12H15Br2NO B310677 2,4-dibromo-N-isopentylbenzamide

2,4-dibromo-N-isopentylbenzamide

Cat. No.: B310677
M. Wt: 349.06 g/mol
InChI Key: JSCGWZNJHYAXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-N-isopentylbenzamide is a halogenated benzamide derivative featuring bromine substituents at the 2- and 4-positions of the benzene ring and an isopentyl (3-methylbutyl) group attached to the amide nitrogen. Such modifications are often employed in medicinal and materials chemistry to fine-tune solubility, stability, and biological activity.

Properties

Molecular Formula

C12H15Br2NO

Molecular Weight

349.06 g/mol

IUPAC Name

2,4-dibromo-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H15Br2NO/c1-8(2)5-6-15-12(16)10-4-3-9(13)7-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)

InChI Key

JSCGWZNJHYAXBT-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=C(C=C(C=C1)Br)Br

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s structure can be inferred from related benzamides:

  • Bromine Substituents : The 2,4-dibromo configuration introduces steric and electronic effects. Bromine’s electron-withdrawing nature may reduce electron density at the aromatic ring, influencing reactivity in electrophilic substitution or hydrogen bonding .

Comparison with Similar Compounds

4-Bromo-N-(2-nitrophenyl)benzamide ()

  • Substituents : Single bromine at position 4 and a nitro group on the adjacent phenyl ring.
  • Structural Impact : The nitro group introduces strong electron-withdrawing effects, increasing reactivity in hydrogen-bonding interactions compared to bromine. Crystallographic data reveal two molecules per asymmetric unit, suggesting distinct packing behavior influenced by substituent positioning .
  • Key Difference : The absence of a second bromine and the nitro group in this compound may reduce halogen bonding opportunities compared to 2,4-dibromo-N-isopentylbenzamide.

4-Bromo-N,N-dimethylbenzamide ()

  • Substituents : Single bromine at position 4 and dimethylamide group.
  • Functional Impact: The dimethyl group reduces steric bulk compared to isopentyl, likely improving solubility in aqueous media.

5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide ()

  • Substituents : Multiple bromines (positions 5,7) and a benzothiadiazol-sulfonyl group.
  • Electronic Effects : The benzothiadiazol ring is highly electron-deficient, which may amplify the electron-withdrawing effects of bromine, contrasting with the simpler aromatic system in this compound.

Discussion of Functional Group Effects

  • Halogenation : Bromine at positions 2 and 4 provides dual sites for halogen bonding, which can influence crystal packing (as seen in ) or receptor binding in bioactive molecules.
  • N-Substituents : The isopentyl group likely increases logP (lipophilicity) compared to dimethyl or nitrophenyl groups, impacting membrane permeability in drug design .
  • Electronic Tuning : Compared to nitro or sulfonyl groups, bromine offers moderate electron withdrawal, balancing reactivity and stability.

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